molecular formula C24H32N4O B2358663 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 922116-26-5

3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No. B2358663
CAS RN: 922116-26-5
M. Wt: 392.547
InChI Key: KJIGSHXAYZYENH-UHFFFAOYSA-N
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Description

3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known as MMPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications for various neurological disorders, including anxiety, depression, and addiction.

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry New amides containing an N-methylpiperazine fragment, similar in structure to 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, have been synthesized for potential use in medicinal chemistry. These compounds, including various benzamides, are key intermediates in the synthesis of antileukemic agents like imatinib (Koroleva et al., 2011). Additionally, novel piperazine-containing benzamides have been investigated for their potential as PET imaging agents in neuroinflammation studies (Wang et al., 2018).

Synthesis and Characterization for Material Science Compounds structurally related to 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide have been synthesized and characterized for applications in material science. For instance, benzamides with tetrazole groups have shown potential in corrosion inhibition for mild steel in acidic media (Aouine et al., 2011).

Investigation in Cancer Research Derivatives of benzamides, akin to the chemical structure , have been studied for their potential in cancer research. For example, benzamide compounds with arylpiperazine groups have been investigated for their antitumor activities (Zhou et al., 2017). Similarly, benzothiazepine derivatives, which share structural similarities, have shown promise in anti-inflammatory applications (Annapurna & Jalapathi, 2014).

Neuroleptic Activity and Fluorescent Imaging Compounds structurally related have been synthesized and analyzed for their neuroleptic activity, providing insights into potential applications in treating psychosis (Iwanami et al., 1981). Additionally, naphthalimide polymers with related structures have been developed for positive and negative fluorescent imaging applications (Tian et al., 2002).

Inhibitors for Enzymes and Biological Screening Structurally similar compounds have been identified as potent and selective inhibitors for enzymes like ADAMTS-4, important in osteoarthritis research (Ding et al., 2015). Benzimidazole derivatives containing piperazine or morpholine have also been synthesized for biological and pharmacological screening, including antioxidant activities and glucosidase inhibition (Özil et al., 2018).

properties

IUPAC Name

3-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O/c1-18-5-4-6-21(15-18)24(29)25-17-23(28-13-11-26(2)12-14-28)19-7-8-22-20(16-19)9-10-27(22)3/h4-8,15-16,23H,9-14,17H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIGSHXAYZYENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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